1-{1,4-Dioxaspiro[4.5]decan-8-YL}propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1,4-Dioxaspiro[45]decan-8-YL}propan-2-one is a chemical compound known for its unique spirocyclic structure This compound is characterized by a spiro linkage between a dioxane ring and a decane ring, making it an interesting subject for various chemical and biological studies
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1,4-Dioxaspiro[4.5]decan-8-YL}propan-2-one typically involves the reaction of 1,4-cyclohexanedione with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a ketal intermediate, which is then subjected to further reactions to form the spirocyclic structure. The reaction conditions often include heating the mixture to around 110-132°C for several hours, followed by purification steps such as recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-{1,4-Dioxaspiro[4.5]decan-8-YL}propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, where different nucleophiles can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
1-{1,4-Dioxaspiro[4.5]decan-8-YL}propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins
Wirkmechanismus
The mechanism by which 1-{1,4-Dioxaspiro[4.5]decan-8-YL}propan-2-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, leading to changes in cellular processes. The spirocyclic structure allows for unique interactions with proteins and other biomolecules, which can modulate their activity and function .
Vergleich Mit ähnlichen Verbindungen
1-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidin-2-one: This compound shares a similar spirocyclic structure but includes a pyrrolidinone ring, which may alter its chemical and biological properties.
2,8-Diazaspiro[4.5]decan-1-one: Another spirocyclic compound with different functional groups, used as a selective inhibitor in medicinal chemistry.
Uniqueness: 1-{1,4-Dioxaspiro[4.5]decan-8-YL}propan-2-one is unique due to its specific combination of a dioxane ring and a decane ring, which provides distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C11H18O3 |
---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
1-(1,4-dioxaspiro[4.5]decan-8-yl)propan-2-one |
InChI |
InChI=1S/C11H18O3/c1-9(12)8-10-2-4-11(5-3-10)13-6-7-14-11/h10H,2-8H2,1H3 |
InChI-Schlüssel |
BCVCTUYQGKCZQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1CCC2(CC1)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.